6-methoxynaphthalene-1-carbaldehyde
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Overview
Description
6-Methoxynaphthalene-1-carbaldehyde is an organic compound with the molecular formula C12H10O2. It is a derivative of naphthalene, featuring a methoxy group (-OCH3) at the 6th position and an aldehyde group (-CHO) at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxynaphthalene-1-carbaldehyde can be achieved through several methods. One common approach involves the methoxylation of naphthalene followed by formylation. The reaction typically employs methanol and a strong acid catalyst to introduce the methoxy group. Subsequent formylation can be carried out using reagents such as dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve large-scale methoxylation and formylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Methoxynaphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 6-Methoxynaphthalene-1-carboxylic acid.
Reduction: 6-Methoxynaphthalene-1-methanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methoxynaphthalene-1-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of organic materials with specific electronic and optical properties.
Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is utilized in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-methoxynaphthalene-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy group may also influence the compound’s reactivity and binding affinity. These interactions can modulate biochemical pathways and cellular processes, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxynaphthalene: Similar structure but lacks the aldehyde group.
6-Methoxynaphthalene-2-carbaldehyde: Similar structure but with the aldehyde group at the 2nd position.
1-Naphthaldehyde: Lacks the methoxy group.
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
Properties
CAS No. |
3597-42-0 |
---|---|
Molecular Formula |
C12H10O2 |
Molecular Weight |
186.2 |
Purity |
95 |
Origin of Product |
United States |
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